molecular formula C15H11F3O2 B3138841 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde CAS No. 473264-20-9

2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde

Cat. No. B3138841
Key on ui cas rn: 473264-20-9
M. Wt: 280.24 g/mol
InChI Key: XRRSVVMLQPODGM-UHFFFAOYSA-N
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Patent
US07064120B2

Procedure details

The 2-methoxy-2′-trifluoromethyl-[1,1′-biphenyl]-4-carboxaldehyde of Step B (0.95 g, 3.41 mmol) and sulfamic acid (0.43 g, 4.43 mmol) were dissolved in a mixture of tetrahydrofuran and water (1:1, v/v, 30 mL). Sodium chlorite (0.31 g, 4.43 mmol) was added under stirring, and the solution turned yellow. After 30 minutes, additional sodium chlorite (0.1 g) and sulfamic acid were added, and the solution stirred an additional hour. The solution was then concentrated, and the residue partitioned between ethyl acetate and water. The ethyl acetate layer was dried and concentrated to yield an oil, which solidified upon trituration with hexane to provide the title compound (0.84 g) as a yellow solid, which was used in the next step.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].S(=O)(=O)([OH:23])N.Cl([O-])=O.[Na+].CCCCCC>O1CCCC1.O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([OH:23])=[O:10])[CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:18])([F:19])[F:20] |f:2.3|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
0.43 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred an additional hour
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil, which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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